(3-Chloro-4-fluorophenyl)-phenylmethanamine;hydrochloride
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Overview
Description
(3-Chloro-4-fluorophenyl)-phenylmethanamine;hydrochloride is a chemical compound that belongs to the class of substituted phenylmethanamines. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical and physical properties. It is commonly used in various scientific research applications due to its distinctive reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluorophenyl)-phenylmethanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and benzyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane or toluene. A base such as sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction.
Procedure: The 3-chloro-4-fluoroaniline is reacted with benzyl chloride in the presence of the base to form the intermediate (3-Chloro-4-fluorophenyl)-phenylmethanamine. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials and reagents under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluorophenyl)-phenylmethanamine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso or nitro derivatives, while reduction can lead to the formation of secondary or tertiary amines.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Formation of substituted phenylmethanamines.
Oxidation Products: Formation of nitroso or nitro derivatives.
Reduction Products: Formation of secondary or tertiary amines.
Scientific Research Applications
(3-Chloro-4-fluorophenyl)-phenylmethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluorophenyl)-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-4-fluorophenyl)piperazine: A psychoactive drug with similar substituents on the phenyl ring.
(3-Chloro-4-fluorophenyl)boronic acid: Used in Suzuki-Miyaura coupling reactions.
(3-Chloro-4-fluorophenyl)isocyanate: Used in the synthesis of various organic compounds.
Uniqueness
(3-Chloro-4-fluorophenyl)-phenylmethanamine;hydrochloride is unique due to its specific combination of chloro and fluoro substituents, which impart distinct reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of chemistry and beyond.
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-phenylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN.ClH/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9;/h1-8,13H,16H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFYWOOZYARFOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)F)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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